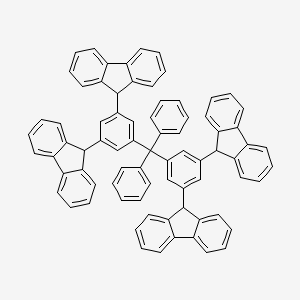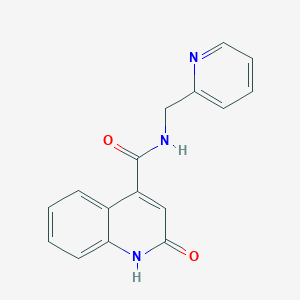![molecular formula C21H14N4O2S B14101086 (2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14101086.png)
(2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a unique combination of functional groups, including a chromenyl moiety, a thiazole ring, and a carbohydrazonoyl cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenyl moiety through the cyclization of appropriate precursors. The thiazole ring is then introduced via a condensation reaction with a suitable thioamide. Finally, the carbohydrazonoyl cyanide group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Industry
In industry, (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be utilized in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide include other chromenyl-thiazole derivatives and carbohydrazonoyl cyanide compounds. Examples include:
- (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl chloride
- (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl bromide
Uniqueness
What sets (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H14N4O2S |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(2E)-N-(3-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C21H14N4O2S/c1-13-5-4-7-15(9-13)24-25-17(11-22)20-23-18(12-28-20)16-10-14-6-2-3-8-19(14)27-21(16)26/h2-10,12,24H,1H3/b25-17+ |
Clave InChI |
LLNNFERDKRZJGJ-KOEQRZSOSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
SMILES canónico |
CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101010.png)

![4-methyl-2-phenyl-5-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B14101025.png)
![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14101032.png)
![7-Chloro-1-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101033.png)
![Carbamic acid,N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester](/img/structure/B14101038.png)

![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14101049.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14101058.png)
![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14101061.png)
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14101067.png)
![2-Ethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101071.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101083.png)
